tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
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Description
Tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate, also known as Tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate, is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Researchers report the synthesis of acetyl-CoA carboxylase inhibitors utilizing a unique N-2 tert-butyl pyrazolospirolactam core. The synthesis involves a 10-step process starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, highlighting a streamlined method that requires minimal chromatographic purification. Key synthetic steps include regioselective pyrazole alkylation and a Curtius rearrangement, culminating in the production of spirolactams with potential as novel ACC inhibitors (Huard et al., 2012).
Spiro Heterocyclization of 1H-Pyrrole-2,3-Diones
The research explores the three-component spiro heterocyclization involving 1H-pyrrole-2,3-diones, malononitrile, and pyrazolones. This process yields substituted pyrrolo[3,2-c]pyrazoles with defined crystal and molecular structures, demonstrating the versatility of this synthetic approach in generating complex spirocyclic frameworks (Dmitriev et al., 2015).
Study on Cycloadditions for Spiro Compound Formation
This paper discusses the cycloaddition reactions of methyl (S)-1-tert-butoxycarbonyl-3-[(E)-cyanomethylidene]-2-pyrrolidinone-5-carboxylate, leading to the formation of optically active spiro compounds. The research sheds light on the key intermediates and the role of reaction conditions in directing the product distribution towards either optically active or racemic spiro fused 2-pyrrolidinones (Škof et al., 2002).
Hydrogen-bonded Chains in Tetrahydro-1H-Pyrazolo[3,4-b]pyridines
This study presents the crystallographic analysis of hydrogen-bonded chains in 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione and its derivatives. The analysis reveals the impact of minor substituent changes on the hydrogen-bonded supramolecular structures, offering insights into the structural dynamics of spirocyclic compounds (Trilleras et al., 2008).
Anionic Cascade Recyclization of Pyrazolo[5,1-c][1,2,4]Triazines
Investigating the behavior of tert-butyl acetates under the influence of alkyl lithiums, researchers achieved rapid cascade reactions leading to the formation of pyrrolo[1,2-b][1,2,4]triazines. This study exemplifies the utility of anionic cascade reactions in accessing complex nitrogen-containing heterocycles, potentially applicable in medicinal chemistry and material science (Ivanov, 2020).
properties
IUPAC Name |
tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-7-8-9(15-16-10(8)14)13(17)5-4-6-13/h4-7H2,1-3H3,(H3,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWCSMNDIQTVNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C13CCC3)NN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670512 |
Source
|
Record name | tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246652-29-8 |
Source
|
Record name | tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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